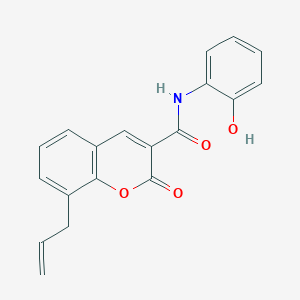![molecular formula C20H24N2O2 B5683583 4-isopropyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5683583.png)
4-isopropyl-N-[4-(4-morpholinyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-isopropyl-N-[4-(4-morpholinyl)phenyl]benzamide (known as PIPER) is a chemical compound that has been extensively studied for its potential applications in scientific research. PIPER is a small molecule that can be synthesized through various methods, and its unique structure allows it to interact with specific cellular targets, making it useful for investigating various biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of PIPER involves its interaction with specific cellular targets, such as the sigma-1 receptor. Binding of PIPER to the sigma-1 receptor results in the modulation of various cellular processes, including calcium signaling, protein synthesis, and cell survival. PIPER has also been shown to interact with other cellular targets, such as the dopamine transporter and the serotonin transporter, resulting in the modulation of various neurological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of PIPER are diverse and depend on the specific cellular target it interacts with. PIPER has been shown to modulate calcium signaling, resulting in the regulation of various cellular processes, including cell survival, proliferation, and differentiation. PIPER has also been shown to modulate protein synthesis, resulting in the regulation of various cellular processes, including gene expression and protein function. In addition, PIPER has been shown to modulate various neurological processes, including dopamine and serotonin signaling, resulting in the regulation of various behaviors, including mood, motivation, and reward.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using PIPER in lab experiments include its high affinity for specific cellular targets, its ability to modulate various cellular processes, and its potential applications in investigating various biochemical and physiological processes. However, the limitations of using PIPER in lab experiments include its potential toxicity, its potential off-target effects, and its potential interactions with other cellular targets.
Orientations Futures
There are many potential future directions for the study of PIPER. One potential direction is the investigation of its potential applications in the treatment of various neurological disorders, such as depression, anxiety, and addiction. Another potential direction is the investigation of its potential applications in the regulation of various cellular processes, such as cell survival, proliferation, and differentiation. Additionally, the development of new methods for synthesizing and purifying PIPER may lead to its increased availability for scientific research.
Méthodes De Synthèse
The synthesis of PIPER can be achieved through various methods, including the reaction of 4-morpholinylphenylamine with isobutyryl chloride in the presence of a base, such as triethylamine. Another method involves the reaction of 4-morpholinylphenylamine with 4-isopropylbenzoyl chloride in the presence of a base, such as potassium carbonate. Both methods have been shown to yield high purity PIPER, which can be further purified through recrystallization.
Applications De Recherche Scientifique
PIPER has been extensively studied for its potential applications in scientific research. It has been shown to have a high affinity for the sigma-1 receptor, a protein that is involved in various cellular processes, including calcium signaling, protein synthesis, and cell survival. PIPER has also been shown to interact with other cellular targets, such as the dopamine transporter and the serotonin transporter, making it useful for investigating various neurological processes.
Propriétés
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-4-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-15(2)16-3-5-17(6-4-16)20(23)21-18-7-9-19(10-8-18)22-11-13-24-14-12-22/h3-10,15H,11-14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKJUGMBJJRQKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyethyl)-3-piperidinecarboxylate](/img/structure/B5683507.png)
![(1S*,5R*)-3-{[(cyclopropylmethyl)thio]acetyl}-6-[(3,5-dimethylisoxazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5683513.png)

![6-chloro-3-[(dimethylamino)methyl]-2-phenyl-4-quinolinol](/img/structure/B5683535.png)

![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N,5-dimethyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5683544.png)
![2-[4-(methylsulfonyl)benzyl]phthalazin-1(2H)-one](/img/structure/B5683548.png)

![5-methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5683556.png)
![2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5683561.png)
![(3S*,4S*)-1-[(2,4-dichlorophenoxy)acetyl]-4-isopropoxy-3-pyrrolidinol](/img/structure/B5683572.png)
![4-(5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B5683590.png)
![N-[2-(1H-indol-1-yl)ethyl]-N-methyl-2-(3-methyl-2-oxopyrrolidin-1-yl)acetamide](/img/structure/B5683597.png)
![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}propanamide](/img/structure/B5683604.png)